5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide
Description
Properties
CAS No. |
902505-23-1 |
|---|---|
Molecular Formula |
C24H26N4O3S |
Molecular Weight |
450.56 |
IUPAC Name |
5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32) |
InChI Key |
QWDNPJGBIHWFGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrimidine core with various substituents that contribute to its biological activity. The presence of the methoxy group and thioxo moiety is particularly notable as they are often associated with enhanced biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of pyrimidine derivatives. Although specific data on the compound is limited, related compounds have shown promising results against various bacterial strains. For instance:
- Structure Activity Relationship (SAR) Studies : Research indicates that modifications at specific positions on the pyrimidine ring significantly affect antimicrobial efficacy. Compounds similar to the one have demonstrated activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
| Compound | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| Pyrimidine Derivative A | E. coli, S. aureus | 75 |
| Pyrimidine Derivative B | C. albicans | 50 |
Cytotoxic Activity
The cytotoxic effects of related compounds have been assessed using various cancer cell lines. Notably:
- HeLa Cell Line : Compounds with similar structural features exhibited significant cytotoxicity against HeLa cells, suggesting that the thioxo and methoxy groups may enhance their interaction with cellular targets .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | HeLa | 10 |
| Indole-based Compound | HeLa | 15 |
The biological activity of pyrimidine derivatives often involves multiple mechanisms:
- Inhibition of Nucleic Acid Synthesis : Many pyrimidine derivatives disrupt DNA or RNA synthesis in microbial and cancer cells.
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways, leading to cell death.
- Membrane Disruption : Some derivatives affect cell membrane integrity, further contributing to their antimicrobial properties.
Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy demonstrated that certain pyrimidine derivatives were effective against pathogenic bacteria due to their structural components . The results indicated that compounds with a methoxy group showed enhanced antibacterial activity.
Study 2: Cytotoxicity Assessment
In another investigation by Ramiz et al., various substituted pyrimidines were evaluated for their cytotoxic effects on cancer cell lines. The study highlighted that specific substitutions could lead to increased potency against HeLa cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with structural similarities have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives against multiple strains, revealing that modifications in the indole structure significantly influenced their efficacy. The compound's ability to inhibit bacterial growth suggests a promising avenue for developing new antibiotics.
Anticancer Activity
The anticancer properties of pyrimidoindole derivatives have been explored extensively. In vitro studies indicate that such compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.
Research Findings
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
- Mechanism of Action : The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival, suggesting that this compound may exhibit similar mechanisms.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step processes including cyclocondensation reactions followed by thionation. The Biginelli reaction has been utilized effectively for synthesizing related pyrimidine derivatives.
In one study, a two-step synthesis was successfully employed to create a range of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones from simpler precursors. The resulting compounds were evaluated for antiproliferative effects on HL-60 cells, indicating significant biological activity linked to structural modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The target compound’s pyrimido[5,4-b]indole core is shared with several analogs, but substituent variations lead to distinct physicochemical and biological profiles.
Table 1: Comparative Analysis of Key Compounds
*Estimated from IUPAC name; †Calculated from formula in ; ‡Reported in ; §Approximated from substituents.
Key Functional Group Comparisons
- Thioxo vs. Oxo Groups: The 2-thioxo group in the target compound (vs.
- Methoxy vs. Fluoro at Position 8 : The 8-methoxy group in the target compound donates electron density to the indole ring, contrasting with the electron-withdrawing 8-fluoro group in Compound 3. This may influence π-π stacking interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the pyrimidoindole core and introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:
- Use of potassium permanganate for oxidation or sodium borohydride for reduction of intermediates .
- Solvent selection (e.g., DMF or ethanol) and temperature control (60–100°C) to prevent decomposition .
- Catalysts like sodium hydride or potassium carbonate to facilitate amide bond formation .
- Monitor reaction progress via TLC and HPLC for purity assessment (>95% purity target) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography to resolve ambiguities in the pyrimidoindole core’s conformation .
- IR spectroscopy to identify functional groups (e.g., thioxo stretch at ~1250 cm⁻¹) .
Q. What solvents and conditions are critical for purification?
- Methodological Answer :
- Recrystallization using ethanol/water mixtures (3:1 v/v) to isolate crystalline products .
- Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate regioisomers .
- Avoid aqueous basic conditions to prevent hydrolysis of the thioxo group .
Advanced Research Questions
Q. How does the thioxo group influence biological activity and stability in vitro?
- Methodological Answer :
- Reactivity assays : Test stability under physiological pH (7.4) and redox conditions (e.g., glutathione presence) to evaluate thiol-disulfide exchange potential .
- Structure-activity relationship (SAR) : Compare analogues with oxygen or selenium replacing sulfur; assess cytotoxicity (e.g., IC50 in MCF-7 cells) .
- Computational modeling : Use DFT calculations to predict thioxo group interactions with target proteins (e.g., HDACs or kinases) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines (e.g., HepG2) and controls to minimize variability .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers due to impurities or assay conditions .
Q. How can computational methods predict pharmacokinetic properties (e.g., LogP, solubility)?
- Methodological Answer :
- QSAR models : Train models using datasets of similar pyrimidoindoles to predict LogP (e.g., SwissADME) .
- Molecular dynamics (MD) simulations : Assess membrane permeability in lipid bilayers .
- Solubility assays : Validate predictions experimentally via shake-flask method in PBS (pH 7.4) .
Q. What techniques identify degradation products under stress conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
- LC-MS/MS analysis : Detect degradation products (e.g., hydrolysis of the amide bond or thioxo oxidation) .
- Stability-indicating methods : Develop HPLC-DAD methods with peak purity >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
